(S)-2-Amino-3-(5-(3-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid
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Overview
Description
(S)-2-Amino-3-(5-(3-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound that features an imidazole ring substituted with a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-(3-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the preparation of intermediate compounds such as 2-(3-bromo-4((3-fluorobenzyl)oxy)phenyl)-1,3-dioxolane . The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(5-(3-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(S)-2-Amino-3-(5-(3-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein-ligand binding.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(5-(3-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-2-Amino-3-(5-(3-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid is unique due to its specific substitution pattern and the presence of both an amino group and an imidazole ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H14FN3O2 |
---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-[5-[(3-fluorophenyl)methyl]-1H-imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C13H14FN3O2/c14-9-3-1-2-8(4-9)5-11-12(17-7-16-11)6-10(15)13(18)19/h1-4,7,10H,5-6,15H2,(H,16,17)(H,18,19)/t10-/m0/s1 |
InChI Key |
NJJAMXZLMCFKJP-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)CC2=C(N=CN2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=C(N=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
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